molecular formula C35H69O8P B1197334 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate CAS No. 5129-68-0

2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate

Cat. No.: B1197334
CAS No.: 5129-68-0
M. Wt: 648.9 g/mol
InChI Key: PORPENFLTBBHSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying phospholipid behavior and interactions.

    Biology: Plays a role in membrane biology and is used in studies of cell membrane structure and function.

    Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and other nanocarriers.

    Industry: Utilized as a surfactant, emulsifier, and lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate involves its integration into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular processes such as signal transduction and membrane fusion .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A similar phospholipid with a choline head group instead of a phosphate group.

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Similar structure but with an ethanolamine head group.

    1,2-Dipalmitoyl-sn-glycero-3-phosphoserine (DPPS): Contains a serine head group instead of a phosphate group.

Uniqueness

2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate is unique due to its specific phosphate head group, which imparts distinct chemical properties and biological activities compared to other similar phospholipids. Its ability to form stable bilayers and interact with a wide range of molecules makes it particularly valuable in research and industrial applications .

Properties

CAS No.

5129-68-0

Molecular Formula

C35H69O8P

Molecular Weight

648.9 g/mol

IUPAC Name

(2-hexadecanoyloxy-3-phosphonooxypropyl) hexadecanoate

InChI

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)

InChI Key

PORPENFLTBBHSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC

Key on ui other cas no.

19698-29-4

Synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphate
dipalmitoyl phosphatidic acid
dipalmitoylphosphatidic acid
dipalmitoylphosphatidic acid, (+-)-isomer
dipalmitoylphosphatidic acid, (R)-isomer
dipalmitoylphosphatidic acid, ammonium salt
dipalmitoylphosphatidic acid, calcium salt
dipalmitoylphosphatidic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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